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Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)phenol

Cat. No.: B565836

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Fluoro-4-(hydroxymethyl)phenol. Due to the limited availability of direct
experimental spectra for this specific molecule in public databases, this document presents
predicted data based on established spectroscopic principles and data from analogous
compounds. It is intended to serve as a valuable resource for researchers in the fields of
medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties
« IUPAC Name: 3-Fluoro-4-(hydroxymethyl)phenol

« Molecular Formula: C7H7FO2[1][2]

« Molecular Weight: 142.13 g/mol [1][3]

« CAS Number: 96740-92-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Fluoro-4-(hydroxymethyl)phenol. These
predictions are derived from the analysis of structurally similar compounds and the known
effects of fluorine, hydroxyl, and hydroxymethyl substituents on a benzene ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.5-10.5 br s 1H Ar-OH
~7.1-7.3 m 1H Ar-H5
~6.8-7.0 m 2H Ar-H2, Ar-H6
~5.1-5.3 t,J=55Hz 1H -CH20H
~4.4-4.6 d,J=55Hz 2H -CH20H

Note: The chemical shift of the phenolic and benzylic hydroxyl protons can be concentration
and temperature-dependent. Exchange with D20 would cause these signals to disappear.[4][5]

[6]

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assighment
~155 - 158 (d, tJCF = 240 Hz) C3-F

~148 - 151 C1-OH

~130 - 133 (d, 3JCF = 5 Hz) C4-CH20H
~118 - 121 (d, 2JCF = 18 Hz) Cc2

~115 - 118 (d, 4JCF = 2 Hz) C5

~112 - 115 (d, 2JCF = 25 Hz) c6

~60 - 63 -CH20H

Note: Carbon-fluorine coupling is a key feature in the 3C NMR spectrum, providing valuable
structural information.[7][8]
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

O-H stretching (phenolic and

3600 - 3200 Strong, Broad ]
alcoholic)
3100 - 3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching (-
2950 - 2850 Medium
CHz2-)
1600 - 1585 Medium-Strong Aromatic C=C stretching
1500 - 1400 Medium-Strong Aromatic C=C stretching
~1260 - 1200 Strong C-O stretching (phenolic)[9]
C-O stretching (primar
~1050 Strong 9(p Y
alcohol)
~1150 Medium C-F stretching

Note: The broadness of the O-H band is due to hydrogen bonding.[6][10][11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation
142 [M]* (Molecular lon)
124 [M - H20]*

113 [M - CHOJ*

95 [M - H20 - CHOJ*
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Note: The fragmentation pattern of phenols often involves the loss of water and carbon
monoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-
(hydroxymethyl)phenol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

¢ Instrumentation: Utilize a 500 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:
o Employ proton decoupling to simplify the spectrum.[12]

o Alarger number of scans will be necessary compared to *H NMR due to the low natural
abundance of 13C.[8]

o Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180
ppm).

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak (DMSO at 6 2.50 for *H and & 39.52 for 13C).
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IR Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous
potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a thin,
transparent pellet.

o Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared
between two KBr or NaCl plates.[13]

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the empty sample compartment or the KBr pellet
holder.

o

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The final spectrum is the ratio of the sample spectrum to the background spectrum.

[¢]

Typically, spectra are recorded in the range of 4000-400 cm~—1.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid
Chromatography (LC).[14][15]

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for generating fragment ions and a molecular ion peak. Electrospray lonization (ESI)
IS a softer ionization technique that can also be used, particularly with LC-MS.[16]

e Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: Acquire the mass spectrum, plotting ion abundance versus mass-to-charge
ratio (m/z).
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Workflow and Data Integration

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a novel chemical entity like 3-Fluoro-4-(hydroxymethyl)phenol.

Spectroscopic Analysis Workflow

Sample Preparation

Pure Compound

Data Acpuisition
Y Y Y

NMR Spectroscopy
(HH, 12C) IR Spectroscopy Mass Spectrometry
l Data Analysls & Interpretation l
NMR Spectra Analysis IR Spectrum Analysis MS Spectrum Analysis
(Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Structure Elucidation

Structure Confirmation

Click to download full resolution via product page
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
3-Fluoro-4-(hydroxymethyl)phenol. Experimental verification remains essential for definitive
structural elucidation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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